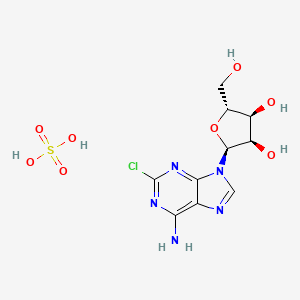

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a protected sugar moiety.

Glycosylation Reaction: The purine derivative is glycosylated with the protected sugar under acidic or basic conditions to form the nucleoside analog.

Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The sulfate group (–OSO₃H) in the compound acts as a good leaving group, facilitating nucleophilic substitution. This reaction pathway is critical for generating analogs with modified functional groups.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Sulfate group replaced by nucleophiles (e.g., hydroxide, amines) | Alkaline or acidic conditions | Hydroxyl, amino, or other nucleophile-substituted derivatives |

Example: Treatment with hydroxide ions under basic conditions replaces the sulfate group with a hydroxyl group, yielding the parent alcohol.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) on the tetrahydrofuran ring is susceptible to oxidation. This reactivity is common in nucleoside analogs and can generate carbonyl-containing derivatives.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Oxidation of hydroxymethyl group | Conversion of –CH₂OH to –CHO (aldehyde) or –COOH (carboxylic acid) | Oxidizing agents (e.g., KMnO₄, PCC) | Carbonyl derivatives |

Example: Oxidation with potassium permanganate (KMnO₄) in acidic conditions may yield an aldehyde intermediate, which can further oxidize to a carboxylic acid .

Phosphorylation

Phosphorylation is a key reaction in nucleoside analogs, enabling their activation for incorporation into nucleic acids. The hydroxyl groups on the tetrahydrofuran ring (positions 3 and 4) are potential sites for phosphorylation.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Phosphorylation | Addition of phosphate groups via kinases | ATP, kinase enzymes | Mono-, di-, or triphosphate derivatives |

Example: The compound may undergo phosphorylation by cellular kinases to form nucleotide triphosphate analogs, which can compete with natural nucleotides in DNA/RNA polymerases.

Hydrolysis

Hydrolytic cleavage of the glycosidic bond (between the purine base and the sugar moiety) is a common degradation pathway for nucleosides. The compound’s stability under acidic or basic conditions depends on its stereochemistry and substituents.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Glycosidic bond cleavage | Acidic or basic hydrolysis breaks the C–N bond | HCl or NaOH | Purine base + sugar fragment |

Example: Acidic hydrolysis may cleave the glycosidic bond, releasing 6-amino-2-chloropurine and the sugar-derived diol .

Amide Formation

The amino group (–NH₂) on the purine base can participate in amide bond formation, enabling conjugation with other molecules (e.g., lipids, peptides).

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Amide coupling | Activation of carboxylic acids (e.g., EDC/NHS) | EDC, NHS, coupling agents | Amide-linked derivatives |

Example: Reaction with acetic anhydride under basic conditions may generate N-acetyl derivatives, though this requires activation of the amine .

Deamination

The amino group on the purine base is susceptible to deamination, converting it to a hydroxyl group. This reaction is often enzyme-mediated in biological systems.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Deamination | Replacement of –NH₂ with –OH | Deaminases (enzymes) or chemical agents (e.g., NaNO₂) | Hydroxyl-substituted purine derivatives |

Example: Deamination by adenosine deaminases (ADA) could convert the compound to a hypoxanthine analog .

Alkylation

The purine base’s nitrogen atoms (e.g., N-1, N-3, N-7) can undergo alkylation, depending on the reaction conditions and substituents.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Alkylation | Transfer of alkyl groups to purine nitrogens | Alkylating agents (e.g., methyl chloride) | Alkylated purine derivatives |

Example: Treatment with methyl chloride under basic conditions may alkylate the N-9 position, though steric hindrance may limit this reaction .

Hydrogenolysis

Hydrogenolysis targets the hydroxymethyl group, reducing it to a hydroxymethylene (–CH₂–) group under high-pressure hydrogenation.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Hydrogenolysis | Reduction of –CH₂OH to –CH₂– | H₂ gas, catalysts (e.g., Pd/C) | Reduced derivatives |

Example: Hydrogenation with palladium-on-carbon (Pd/C) may yield a methylene-linked analog .

Esterification

The hydroxymethyl group can undergo esterification with carboxylic acids to form ester derivatives, enhancing lipophilicity.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Esterification | Reaction with acyl chlorides or anhydrides | Acylating agents (e.g., acetyl chloride) | Acylated derivatives |

Example: Reaction with acetyl chloride under acidic conditions generates an acetylated derivative, which may improve membrane permeability .

Ring-Opening Reactions

The tetrahydrofuran ring may undergo ring-opening under acidic or basic conditions, forming open-chain derivatives.

| Reaction Type | Key Features | Conditions | Products |

|---|---|---|---|

| Ring-opening | Acidic or basic cleavage of the tetrahydrofuran ring | HCl or NaOH | Open-chain diols or derivatives |

Example: Acidic hydrolysis may break the ring, releasing a diol fragment .

Research Findings and Implications

-

Antiviral Activity : Similar purine analogs (e.g., adenosine analogs) exhibit antiviral properties by inhibiting viral polymerases.

-

Stability : The sulfate group enhances solubility but may reduce stability under hydrolytic conditions .

-

Bioavailability : Esterification or alkylation improves lipophilicity, potentially enhancing cellular uptake .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its potential use in anticancer therapies. It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate involves its incorporation into nucleic acids. This can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the chlorine atom.

(2S,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a fluorine atom instead of chlorine.

(2S,3R,4S,5R)-2-(6-Amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate can enhance its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication or inducing apoptosis in cancer cells. The sulfate group can also improve the compound’s solubility and bioavailability, further enhancing its therapeutic potential.

Biological Activity

The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol sulfate is a complex organic molecule with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H14ClN5O8S

- CAS Number : 2015222-51-0

- Molar Mass : 399.76 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring and a purine derivative, which contribute to its biological functions. The presence of the sulfate group enhances its solubility and bioavailability.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, which are crucial for DNA and RNA modification processes. This inhibition can lead to altered gene expression profiles in various cell types .

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. Its structural similarity to nucleosides allows it to mimic natural substrates in viral polymerases .

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines through the activation of intrinsic pathways. This is particularly relevant in studies involving leukemia and solid tumors .

Therapeutic Applications

The compound's biological activities suggest potential applications in:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.

- Antiviral Treatments : The compound's mechanism of action against viral enzymes positions it as a potential therapeutic for viral infections.

Case Studies

- In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anti-cancer activity .

- Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Methyltransferase Inhibition | Inhibits DNA/RNA modification | |

| Antiviral Activity | Interferes with viral replication | |

| Cytotoxic Effects | Induces apoptosis in cancer cells |

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce toxicity. Modifications to the purine moiety have been explored to improve selectivity for target enzymes while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for this compound to maintain its stability in laboratory settings?

Methodological Answer:

- Storage Temperature: Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via hydrolysis or oxidation .

- Handling Precautions: Avoid exposure to moisture and heat sources (>25°C). Use sealed, light-resistant vials with desiccants to minimize hygroscopic effects .

- Incompatibilities: Separate from strong oxidizing agents (e.g., peroxides) and acids/bases that may induce sulfate ester cleavage .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC Analysis: Use reverse-phase chromatography with UV detection (λ = 260 nm for purine absorbance). A purity threshold of ≥95% is recommended for reproducible experimental outcomes .

- NMR Spectroscopy: Confirm structural integrity via 1H- and 13C-NMR. Key signals include:

- Mass Spectrometry: Validate molecular weight using ESI-MS (expected [M+H]+ ~463.7 g/mol for the sulfate derivative) .

Q. What safety protocols are critical during handling to mitigate health hazards?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation: Use fume hoods during weighing or solution preparation to avoid inhalation of aerosols .

- First Aid: For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound, and what purification challenges arise?

Methodological Answer:

- Key Reaction Parameters:

- Purification:

Q. How does stereochemical configuration at the tetrahydrofuran ring affect biological activity, and how is it validated?

Methodological Answer:

- Impact of Stereochemistry: The (2S,3R,4S,5R) configuration ensures proper base-pairing in nucleotide analogs. Substitutions at H-2' or H-3' disrupt binding to enzymes like kinases .

- Validation Methods:

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature?

Methodological Answer:

- Controlled Stability Studies:

- Confounding Factors: Variations in salt form (e.g., sodium vs. free acid) or residual solvents (e.g., DMSO) may skew results .

Q. How can ecological risks be assessed despite limited ecotoxicological data?

Methodological Answer:

- Read-Across Analysis: Compare to structurally similar purine derivatives (e.g., adenosine sulfates) with known biodegradation half-lives (e.g., t1/2 = 30–60 days in soil) .

- In Silico Modeling: Use EPI Suite™ to predict bioaccumulation (log BCF < 1 suggests low risk) and aquatic toxicity (EC50 > 10 mg/L) .

Q. What methodologies address conflicting cytotoxicity data in cell-based assays?

Methodological Answer:

- Dose-Response Optimization: Use a 72-hour MTT assay with multiple cell lines (e.g., HEK293, HepG2) to identify IC50 variability .

- Interference Checks: Pre-treat cells with adenosine deaminase inhibitors (e.g., EHNA) to prevent metabolite interference .

- Mechanistic Studies: Combine siRNA knockdown (e.g., purinergic receptors) with cytotoxicity assays to isolate target pathways .

Properties

Molecular Formula |

C10H14ClN5O8S |

|---|---|

Molecular Weight |

399.77 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C10H12ClN5O4.H2O4S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;1-5(2,3)4/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);(H2,1,2,3,4)/t3-,5-,6-,9+;/m1./s1 |

InChI Key |

BFTSVTAGKXVYBQ-FQFMRAEGSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.OS(=O)(=O)O |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.